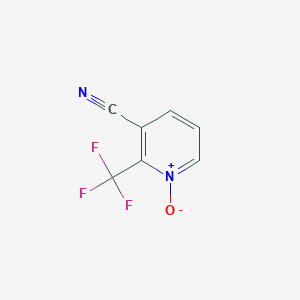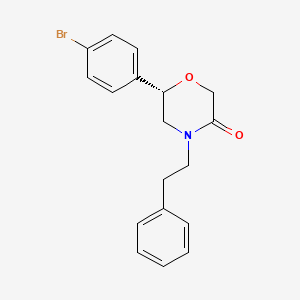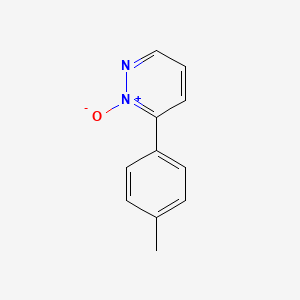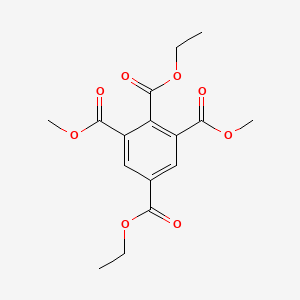![molecular formula C14H9F3N2 B14195286 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile CAS No. 833457-52-6](/img/structure/B14195286.png)
4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate is an aromatic ester compound characterized by the presence of four ester groups attached to a benzene ring substituted with ethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile typically involves the reaction of 4-methyl-2,6-dichloropyridine with 3-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonitrile group can yield primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid.
Reduction: 4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Article on “2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate”
Mécanisme D'action
The mechanism of action of 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then interact with various enzymes and receptors. The compound may also act as a ligand, binding to specific proteins and modulating their activity.
Comparaison Avec Des Composés Similaires
- 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylic acid.
- 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylic alcohol.
- 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylic amide.
Uniqueness: 2,5-Diethyl 1,3-dimethyl benzene-1,2,3,5-tetracarboxylate is unique due to its specific ester functional groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
833457-52-6 |
|---|---|
Formule moléculaire |
C14H9F3N2 |
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
4-methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2/c1-9-5-12(8-18)19-13(6-9)10-3-2-4-11(7-10)14(15,16)17/h2-7H,1H3 |
Clé InChI |
VESWLYUVAWFPGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)


![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)

![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid](/img/structure/B14195248.png)

![9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene](/img/structure/B14195258.png)




